L-Tyrosyl-L-alanyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine
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Overview
Description
L-Tyrosyl-L-alanyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine is a peptide composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-alanyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-alanyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification.
Major Products Formed
Oxidation: Dityrosine cross-links.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Tyrosyl-L-alanyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-alanyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-tyrosyl-L-tyrosyl-L-leucine: Another peptide with similar amino acid composition but different sequence.
L-Alanyl-L-tyrosyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine: A peptide with a slightly different sequence, affecting its properties and applications.
Uniqueness
L-Tyrosyl-L-alanyl-L-phenylalanyl-L-seryl-L-asparaginyl-L-tyrosyl-L-leucine is unique due to its specific sequence, which determines its structure, stability, and biological activity. This uniqueness makes it valuable for targeted research and therapeutic applications.
Properties
CAS No. |
920015-08-3 |
---|---|
Molecular Formula |
C43H56N8O12 |
Molecular Weight |
877.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H56N8O12/c1-23(2)17-34(43(62)63)50-39(58)32(20-27-11-15-29(54)16-12-27)48-41(60)33(21-36(45)55)49-42(61)35(22-52)51-40(59)31(19-25-7-5-4-6-8-25)47-37(56)24(3)46-38(57)30(44)18-26-9-13-28(53)14-10-26/h4-16,23-24,30-35,52-54H,17-22,44H2,1-3H3,(H2,45,55)(H,46,57)(H,47,56)(H,48,60)(H,49,61)(H,50,58)(H,51,59)(H,62,63)/t24-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
CHXYWKRBAMMBOJ-IMUCOKTGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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